3-Phenoxypyridin-4-amine
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Overview
Description
3-Phenoxypyridin-4-amine is an organic compound with the molecular formula C11H10N2O. It is a derivative of pyridine, featuring a phenoxy group attached to the third position and an amino group at the fourth position of the pyridine ring. This compound is known for its applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenoxypyridin-4-amine typically involves the nucleophilic substitution of a halogenated pyridine derivative with phenol, followed by the introduction of an amino group. One common method includes:
Nucleophilic Substitution: Reacting 3-chloropyridine with phenol in the presence of a base such as potassium carbonate to form 3-phenoxypyridine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Substitution: The compound can participate in various substitution reactions, such as halogenation or alkylation, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or alkylation using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of amines or reduced aromatic rings.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
3-Phenoxypyridin-4-amine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 3-Phenoxypyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and amino groups play crucial roles in binding to these targets, modulating their activity. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
4-Aminopyridine: A compound with a similar pyridine core but lacking the phenoxy group.
3-Phenoxyaniline: Similar structure but with the amino group attached to a benzene ring instead of pyridine.
Uniqueness: 3-Phenoxypyridin-4-amine is unique due to the presence of both phenoxy and amino groups on the pyridine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-phenoxypyridin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c12-10-6-7-13-8-11(10)14-9-4-2-1-3-5-9/h1-8H,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYHOEIWHSFLOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CN=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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